8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
Description
8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a substituted benzoazepinone derivative characterized by a seven-membered azepinone ring fused to a benzene core. Key structural features include a fluorine atom at the 8-position and a methyl group at the 7-position.
Properties
CAS No. |
183194-41-4 |
|---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
8-fluoro-7-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C11H12FNO/c1-7-5-8-3-2-4-11(14)13-10(8)6-9(7)12/h5-6H,2-4H2,1H3,(H,13,14) |
InChI Key |
ILLOZOGHEAJBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=O)CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one typically involves multi-step reactions. One common method includes the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions, including reduction and de-ketalation, lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic effects in treating cardiovascular diseases and cancer.
Mechanism of Action
The mechanism of action of 8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Insights :
- Halogen vs. Alkyl/Amino Groups: The bromo-substituted analog (7-Br) exhibits higher molecular weight and LogP than the target compound, likely due to bromine’s larger atomic radius and polarizability.
- Amino Group Impact: The 8-amino derivative (8-NH₂) has lower LogP (~1.8) due to its polar NH₂ group, which increases aqueous solubility but may reduce membrane permeability compared to the target’s fluorine and methyl groups .
Antibacterial Activity
The 7-mercapto-benzoazepin-2-one ligand, when incorporated into diruthenium complexes, showed potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values influenced by substituent chemistry .
Ligand Utility in Metal Complexes
The benzoazepinone scaffold serves as a ligand in antibacterial metal complexes. For example, the 7-mercapto derivative coordinates with Ru(II)-arene units, with activity modulated by substituent electronic and steric effects .
Biological Activity
The compound 8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a derivative of the benzo[b]azepine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one can be represented as follows:
- Molecular Formula : C10H12FN
- Molecular Weight : 179.21 g/mol
- SMILES Notation : FC1=CC(NCCNC2)=C2C=C1
This compound features a fluorine atom at the 8-position and a methyl group at the 7-position of the benzo[b]azepine scaffold, which may influence its lipophilicity and biological interactions.
Pharmacological Effects
Research has indicated that derivatives of benzo[b]azepines exhibit a range of pharmacological effects, including:
- CNS Activity : Compounds in this class have shown potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine synthesis. For instance, 4-fluoro-8-substituted derivatives demonstrated significant selectivity for PNMT inhibition, suggesting that 8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one may also possess similar properties .
- Antidepressant and Anxiolytic Effects : Some studies suggest that certain benzo[b]azepine derivatives can exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems such as serotonin and norepinephrine is often implicated in these activities .
The proposed mechanisms through which 8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one may exert its biological effects include:
- Receptor Interactions : The compound may interact with various receptors in the central nervous system (CNS), including adrenergic and serotonin receptors. Such interactions could lead to alterations in mood and anxiety levels .
- Blood-Brain Barrier Penetration : The lipophilic nature of this compound suggests a capacity to penetrate the blood-brain barrier effectively. This property is crucial for CNS-active drugs as it allows them to exert their effects directly within the brain .
Study on CNS Activity
A study published in PubMed evaluated several tetrahydrobenzo[b]azepine derivatives for their ability to inhibit PNMT. The results indicated that certain compounds exhibited high selectivity ratios for PNMT over other targets, highlighting their potential as therapeutic agents for conditions related to catecholamine dysregulation .
Antidepressant-Like Effects
In another investigation involving animal models, various benzo[b]azepine derivatives were tested for their antidepressant-like effects. The findings suggested that these compounds could significantly reduce depressive behaviors in rodents when administered at specific dosages .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H12FN |
| Molecular Weight | 179.21 g/mol |
| CNS Activity | Inhibitor of PNMT |
| Antidepressant Activity | Positive effects in models |
| Receptor Interactions | Adrenergic and serotonin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
